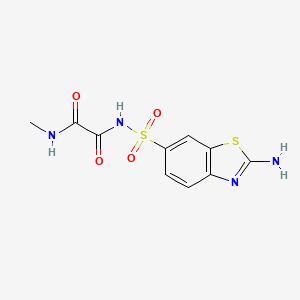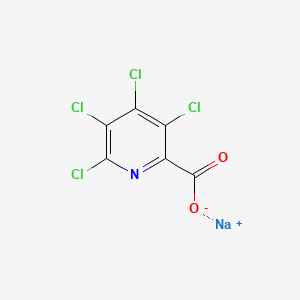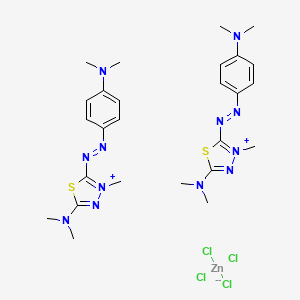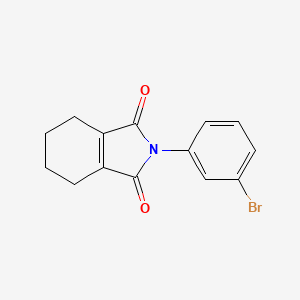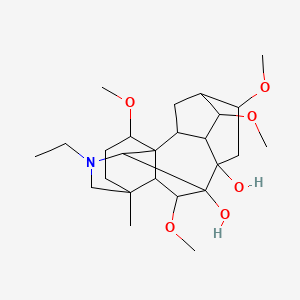
Motesanib metabolite M3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Motesanib metabolite M3 is an oxidative metabolite of motesanib, a highly selective oral inhibitor of receptor tyrosine kinases such as vascular endothelial growth factor receptors 1, 2, and 3, platelet-derived growth factor receptor, and the stem cell factor receptor Kit . This compound is specifically identified as pyridine N-oxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of motesanib metabolite M3 involves the oxidative biotransformation of motesanib. This process is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, with minor contributions from CYP2D6 and CYP1A . The oxidative metabolism occurs in the liver, where motesanib undergoes N-oxidation to form this compound .
Industrial Production Methods: Industrial production of this compound is not typically performed as a standalone process. Instead, it is generated as part of the metabolic pathway of motesanib in preclinical species and humans . The production involves the use of liver microsomes and hepatocytes to facilitate the oxidative reactions .
Chemical Reactions Analysis
Types of Reactions: Motesanib metabolite M3 primarily undergoes oxidative reactions. The key reaction is the N-oxidation of the pyridine ring in motesanib .
Common Reagents and Conditions: The oxidative reactions are catalyzed by cytochrome P450 enzymes, with CYP3A4 being the major isozyme involved . The reactions typically occur in the presence of liver microsomes and hepatocytes, which provide the necessary enzymatic environment .
Major Products Formed: The major product formed from the oxidative metabolism of motesanib is this compound, identified as pyridine N-oxide .
Scientific Research Applications
Motesanib metabolite M3 has several scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. It is used to study the metabolic pathways and biotransformation of motesanib in preclinical species and humans . Additionally, it serves as a reference standard in analytical studies involving liquid chromatography and mass spectrometry .
Mechanism of Action
Motesanib metabolite M3 exerts its effects through the inhibition of receptor tyrosine kinases, similar to its parent compound, motesanib . The molecular targets include vascular endothelial growth factor receptors 1, 2, and 3, platelet-derived growth factor receptor, and the stem cell factor receptor Kit . By inhibiting these receptors, this compound disrupts angiogenesis and tumor growth .
Comparison with Similar Compounds
Similar Compounds:
- Motesanib metabolite M1: Indoline N-glucuronide
- Motesanib metabolite M2: Structure unassigned
- Motesanib metabolite M4: Lactam (oxindole)
- Motesanib metabolite M5: Carbinolamine
Uniqueness: Motesanib metabolite M3 is unique due to its specific oxidative transformation to pyridine N-oxide . This distinguishes it from other metabolites of motesanib, which undergo different types of biotransformations such as glucuronidation and lactam formation .
Properties
CAS No. |
1026278-72-7 |
|---|---|
Molecular Formula |
C22H23N5O2 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-[(1-oxidopyridin-1-ium-4-yl)methylamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H23N5O2/c1-22(2)14-25-19-12-16(5-6-18(19)22)26-21(28)17-4-3-9-23-20(17)24-13-15-7-10-27(29)11-8-15/h3-12,25H,13-14H2,1-2H3,(H,23,24)(H,26,28) |
InChI Key |
ASLJCBAIAYCPAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=[N+](C=C4)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


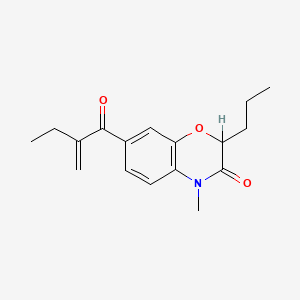
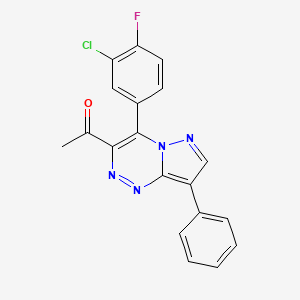
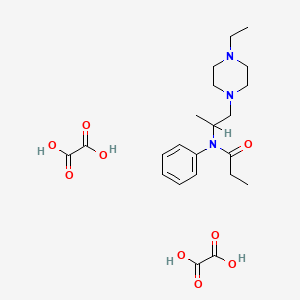
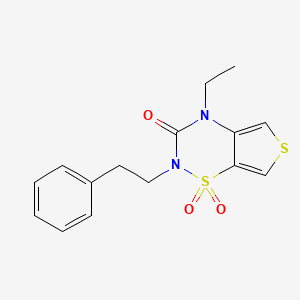
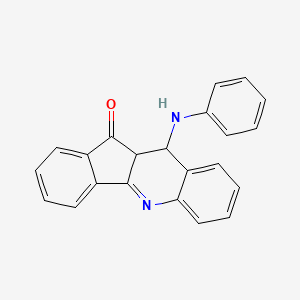
![N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12728648.png)
